molecular formula C20H24O4 B12548271 2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester CAS No. 145530-92-3

2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester

Cat. No.: B12548271
CAS No.: 145530-92-3
M. Wt: 328.4 g/mol
InChI Key: GJYABZUNTBXLCZ-UHFFFAOYSA-N
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Description

2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester is an organic compound derived from 2,6-naphthalenedicarboxylic acid. This compound is known for its applications in the production of high-performance polyesters and other advanced materials. It is a colorless solid that plays a crucial role in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester typically involves the esterification of 2,6-naphthalenedicarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to drive the esterification to completion.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous esterification processes where 2,6-naphthalenedicarboxylic acid is reacted with excess tert-butyl alcohol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted alcohol, yielding the desired ester product.

Chemical Reactions Analysis

Types of Reactions

2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2,6-naphthalenedicarboxylic acid and tert-butyl alcohol in the presence of a strong acid or base.

    Transesterification: The ester can react with other alcohols to form different esters.

    Oxidation and Reduction: The naphthalene ring can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

Major Products Formed

    Hydrolysis: 2,6-Naphthalenedicarboxylic acid and tert-butyl alcohol.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Oxidized derivatives of the naphthalene ring.

Scientific Research Applications

2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester has several scientific research applications:

    Chemistry: Used as a monomer in the synthesis of polyesters and metal-organic frameworks (MOFs).

    Biology: Employed in the development of drug delivery systems due to its ability to form MOFs.

    Medicine: Investigated for its potential use in creating biocompatible materials for medical implants.

    Industry: Utilized in the production of high-strength and high-durability polyesters for various industrial applications.

Mechanism of Action

The mechanism of action of 2,6-naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester primarily involves its ability to form stable ester bonds and participate in polymerization reactions. The molecular targets include the hydroxyl groups of alcohols during esterification and the carboxyl groups of acids during transesterification. The pathways involved are typical of esterification and polymerization processes, where the compound acts as a building block for larger molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Naphthalenedicarboxylic acid, dimethyl ester
  • 2,6-Naphthalenedicarboxylic acid, diethyl ester
  • 2,6-Naphthalenedicarboxylic acid, dipropyl ester

Uniqueness

2,6-Naphthalenedicarboxylic acid, bis(1,1-dimethylethyl) ester is unique due to its bulky tert-butyl groups, which provide steric hindrance and enhance the stability of the ester. This makes it particularly useful in applications requiring high thermal and chemical stability, such as in the production of high-performance polyesters and advanced materials.

Properties

CAS No.

145530-92-3

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

ditert-butyl naphthalene-2,6-dicarboxylate

InChI

InChI=1S/C20H24O4/c1-19(2,3)23-17(21)15-9-7-14-12-16(10-8-13(14)11-15)18(22)24-20(4,5)6/h7-12H,1-6H3

InChI Key

GJYABZUNTBXLCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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